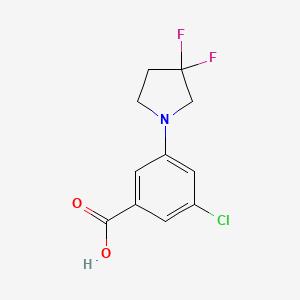
3-Chloro-5-(3,3-difluoropyrrolidin-1-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(3,3-difluoropyrrolidin-1-yl)benzoic acid is a synthetic organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the 3-position and a difluoropyrrolidinyl group at the 5-position of the benzoic acid ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(3,3-difluoropyrrolidin-1-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 3-chlorobenzoic acid.
Formation of Intermediate: The 3-chlorobenzoic acid is then subjected to a nucleophilic substitution reaction with 3,3-difluoropyrrolidine under basic conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps for purification and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-(3,3-difluoropyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(3,3-difluoropyrrolidin-1-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-(3,3-difluoropyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The chloro and difluoropyrrolidinyl groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-5-(3,3-difluoropyrrolidin-1-yl)benzoic acid: Characterized by the presence of a chloro group and a difluoropyrrolidinyl group.
This compound: Similar structure but with different substituents on the benzoic acid ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H10ClF2NO2 |
|---|---|
Molekulargewicht |
261.65 g/mol |
IUPAC-Name |
3-chloro-5-(3,3-difluoropyrrolidin-1-yl)benzoic acid |
InChI |
InChI=1S/C11H10ClF2NO2/c12-8-3-7(10(16)17)4-9(5-8)15-2-1-11(13,14)6-15/h3-5H,1-2,6H2,(H,16,17) |
InChI-Schlüssel |
VCHZFIVKLDTILM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1(F)F)C2=CC(=CC(=C2)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Z)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate](/img/structure/B15339775.png)
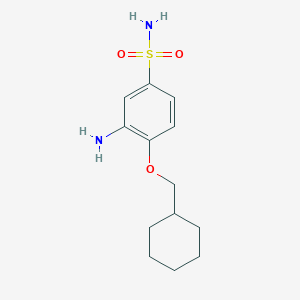
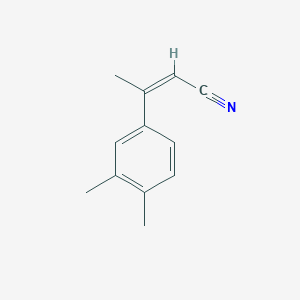
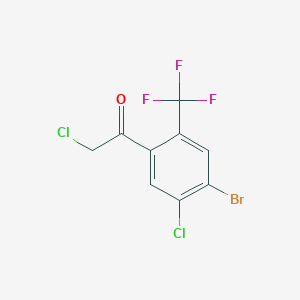
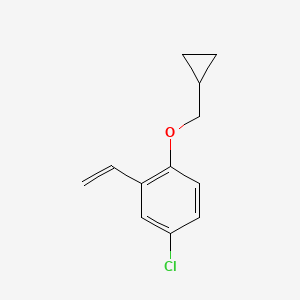
![trans [(E)-4-(2-Tributylstannanylvinyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B15339805.png)


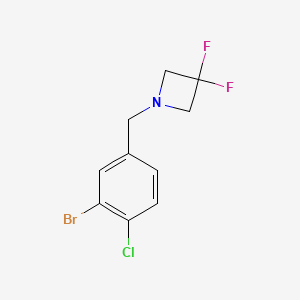
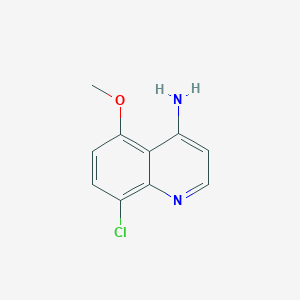
![[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15339830.png)

![6-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-3H-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B15339843.png)

